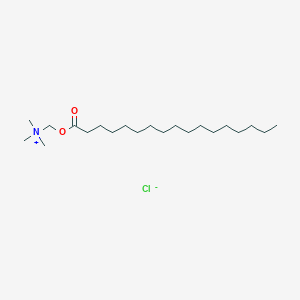
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride typically involves the reaction of heptadecanoic acid with N,N,N-trimethylmethanaminium chloride. The process generally includes:
Esterification: Heptadecanoic acid reacts with methanol in the presence of a strong acid catalyst to form methyl heptadecanoate.
Quaternization: Methyl heptadecanoate is then reacted with trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and quaternization processes. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to speed up the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The chloride ion can be substituted with other anions in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Silver nitrate (AgNO3) can be used to substitute the chloride ion with a nitrate ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mécanisme D'action
The mechanism of action of (Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride involves its interaction with lipid bilayers in cell membranes. The hydrophobic tail inserts into the lipid bilayer, while the positively charged head interacts with the negatively charged phosphate groups of the lipids. This disrupts the membrane structure, leading to cell lysis or increased permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a shorter hydrophobic tail.
Stearyltrimethylammonium chloride (STAC): Similar structure but with an 18-carbon hydrophobic tail.
Uniqueness
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride is unique due to its specific chain length and the presence of the heptadecanoyloxy group, which provides distinct surfactant properties compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
52373-78-1 |
|---|---|
Formule moléculaire |
C21H44ClNO2 |
Poids moléculaire |
378.0 g/mol |
Nom IUPAC |
heptadecanoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
HZESVVKEUNPRGP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)OC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
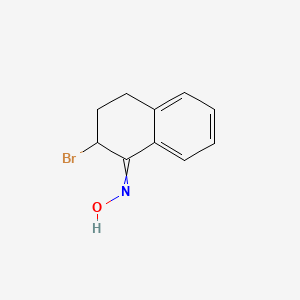
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
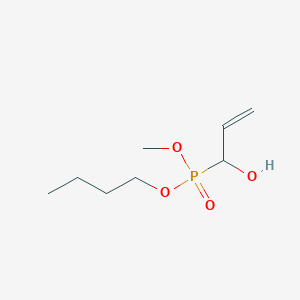
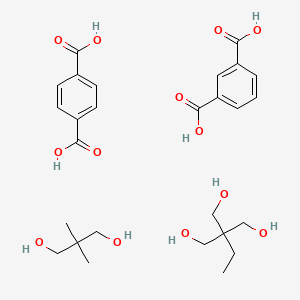
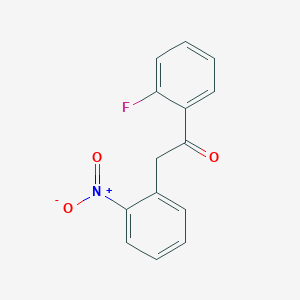
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
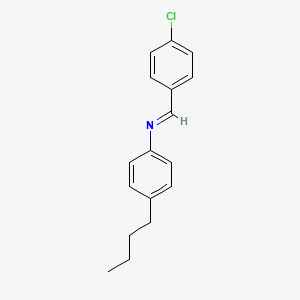
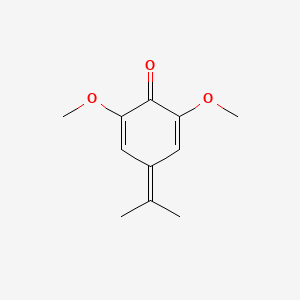
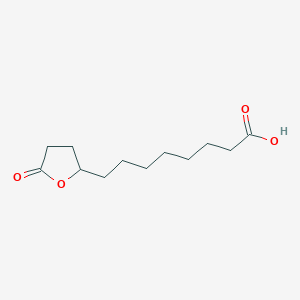

![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
![4,4'-{1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14644086.png)
